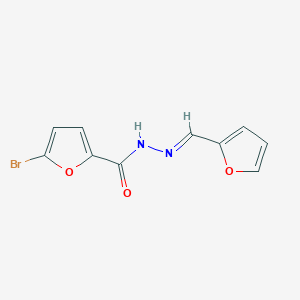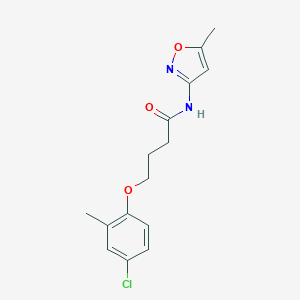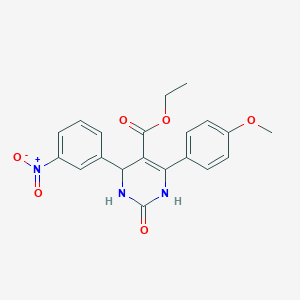
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often synthesized through the Biginelli reaction, a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves the Biginelli reaction. This reaction is carried out by condensing an aldehyde (such as 3-nitrobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea under acidic conditions. Various catalysts can be used to enhance the reaction, including Lewis acids, Brønsted acids, and even green catalysts like Eosin Y under visible light .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvent-free conditions and recyclable catalysts can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidinone core .
Major Products Formed
The major products formed from these reactions include amines, substituted pyrimidinones, and various cyclized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antiviral, antibacterial, and antifungal properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The compound can also interact with calcium channels, modulating their activity and leading to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidinones, such as:
- 7-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- 1-methyl-2-(methylsulphanyl)-4-(3-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile .
Uniqueness
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both nitro and methoxy groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H19N3O6 |
|---|---|
Molecular Weight |
397.4g/mol |
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H19N3O6/c1-3-29-19(24)16-17(12-7-9-15(28-2)10-8-12)21-20(25)22-18(16)13-5-4-6-14(11-13)23(26)27/h4-11,18H,3H2,1-2H3,(H2,21,22,25) |
InChI Key |
WUAOZMJVYZMPQK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


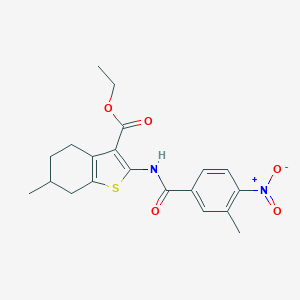
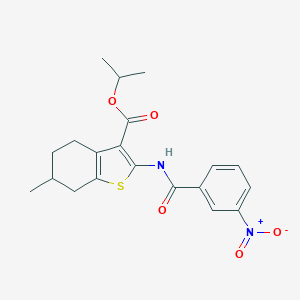
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide](/img/structure/B447363.png)
![5-bromo-N'-[1-(4-methoxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B447365.png)

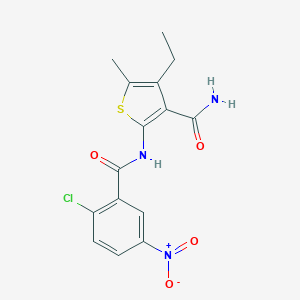
![Isopropyl 6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447372.png)
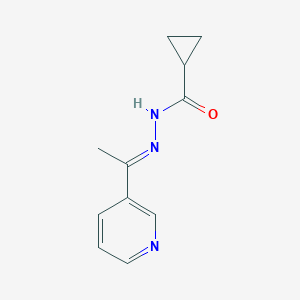
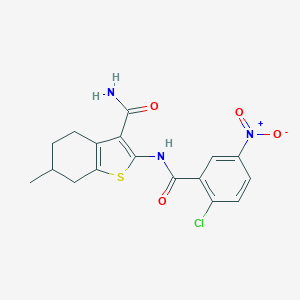
![2,4-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B447375.png)


